REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[cH:9][c:10]([Cl:18])[c:11]([O:15][CH2:16][CH3:17])[c:12]([Cl:14])[cH:13]1)([CH3:5])([CH3:6])[CH3:19].[C:20](=[O:21])([O-:22])[O-:23].[K+:24].[K+:25].[OH2:26]>>[NH2:7][c:8]1[cH:9][c:10]([Cl:18])[c:11]([O:15][CH2:16][CH3:17])[c:12]([Cl:14])[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1c(Cl)cc(NC(=O)OC(C)(C)C)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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CCOc1c(Cl)cc(N)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |